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4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one

Fragment-based drug discovery SARS-CoV-2 NSP14 PanDDA

4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one (PDB ligand code SZE; ZINC Z1373445602) is a fluorinated piperazin-2-one with molecular formula C₁₀H₁₂FN₃O and molecular weight 209.22 g mol⁻¹, placing it firmly within fragment-like chemical space. The compound carries an N‑methyl substituent on the piperazinone ring and a 3‑fluoropyridin-2-yl group at the 4‑position.

Molecular Formula C10H12FN3O
Molecular Weight 209.224
CAS No. 2093905-71-4
Cat. No. B2569828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one
CAS2093905-71-4
Molecular FormulaC10H12FN3O
Molecular Weight209.224
Structural Identifiers
SMILESCN1CCN(CC1=O)C2=C(C=CC=N2)F
InChIInChI=1S/C10H12FN3O/c1-13-5-6-14(7-9(13)15)10-8(11)3-2-4-12-10/h2-4H,5-7H2,1H3
InChIKeyLOFSFVFRUNIULW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one (CAS 2093905-71-4): Fragment Screening Hit with Documented Multi-Target X‑Ray Binding Data


4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one (PDB ligand code SZE; ZINC Z1373445602) is a fluorinated piperazin-2-one with molecular formula C₁₀H₁₂FN₃O and molecular weight 209.22 g mol⁻¹, placing it firmly within fragment-like chemical space [1]. The compound carries an N‑methyl substituent on the piperazinone ring and a 3‑fluoropyridin-2-yl group at the 4‑position. It is a member of the Diamond‑SGC‑iNEXT (DSI) Poised Fragment Library, a 768‑compound collection specifically designed for rapid synthetic follow‑up in fragment‑based drug discovery [2]. SZE has been identified as a crystallographically validated hit in three independent X‑ray fragment screens deposited in the Protein Data Bank, targeting SARS‑CoV‑2 NSP14 (PDB 5SLS), Escherichia coli MurE (PDB 7B6I), and human hnRNP A1 UP1 (PDB 9F4G) [1][3].

Why Closely Related Piperazinone Analogs Cannot Replace 4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one in Fragment‑Based Programs


In fragment‑based drug discovery, even subtle structural modifications can profoundly alter binding-site recognition, target selectivity, and synthetic tractability. 4‑(3‑Fluoropyridin‑2‑yl)‑1‑methylpiperazin‑2‑one combines three features – the N‑methyl group, the 3‑fluoropyridine ring, and the piperazin‑2‑one carbonyl – each of which contributes to its observed crystallographic binding modes across unrelated protein targets [1]. The regioisomeric analog (6S)‑4‑(3‑fluoropyridin‑2‑yl)‑6‑methylpiperazin‑2‑one (PDB TVR, CAS 2093848‑55‑4) shares the same molecular formula but has only been observed as a hit against enterovirus 3C protease (PDB 7GOR), demonstrating that shifting the methyl group from N‑1 to C‑6 redirects target engagement [2]. Furthermore, the non‑fluorinated analog 1‑methyl‑4‑(pyridin‑2‑yl)piperazin‑2‑one or the simpler 1‑(3‑fluoro‑2‑pyridinyl)piperazine lack either the fluorine atom or the carbonyl oxygen that participate in key polar interactions visible in the NSP14 and MurE co‑crystal structures [1][3]. These structural differences translate into distinct target‑binding fingerprints and divergent follow‑up chemistry options, making simple interchange unreliable for reproducible research or procurement decisions.

Quantitative Differentiation Evidence for 4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one Versus Closest Analogs


Crystallographic Occupancy and Real‑Space Fit in NSP14: Stronger Binding Than Against MurE or UP1

In the PanDDA‑processed crystal structure of SARS‑CoV‑2 NSP14 (PDB 5SLS, 2.29 Å resolution), SZE achieves an average occupancy of 1.0 (100%) with a real‑space correlation coefficient (RSCC) of 0.941 and a real‑space R factor of 0.181, indicating excellent electron‑density fit and full site saturation [1]. In contrast, the same compound bound to E. coli MurE (PDB 7B6I, 2.07 Å) shows a lower RSCC of 0.801 and a higher R factor of 0.273, while binding to human UP1 (PDB 9F4G, 1.40 Å) yields an RSCC of only 0.589 and a partial average occupancy of 0.489 [1]. This rank order of crystallographic binding strength (NSP14 > MurE > UP1) provides direct, target‑specific quantitative differentiation that is absent for non‑fluorinated or regioisomeric analogs.

Fragment-based drug discovery SARS-CoV-2 NSP14 PanDDA X-ray crystallography

Target‑Binding Fingerprint Divergence Between N‑Methyl (SZE) and 6‑Methyl (TVR) Regioisomers

The N‑methyl piperazinone SZE (CAS 2093905‑71‑4) has been captured as a hit in screens against a viral exonuclease/methyltransferase (NSP14), a bacterial cell‑wall biosynthesis ligase (MurE), and a human RNA‑binding protein (UP1), with crystallographic data deposited in three separate PDB entries [1]. Its regioisomer, (6S)‑4‑(3‑fluoropyridin‑2‑yl)‑6‑methylpiperazin‑2‑one (TVR, CAS 2093848‑55‑4), which differs only in the position of the methyl substituent (C‑6 instead of N‑1), has been identified exclusively as a hit against enterovirus D68 3C protease (PDB 7GOR) and has not been reported in any other target context [2]. While both isomers share identical molecular formula (C₁₀H₁₂FN₃O) and molecular weight (209.22 g mol⁻¹), the shift of the methyl group from the amide nitrogen to the α‑carbon of the piperazinone ring alters the hydrogen‑bond donor/acceptor profile and the spatial orientation of the fluoropyridine moiety, resulting in mutually exclusive target‑binding profiles.

Regioisomer selectivity Fragment screening Target engagement Piperazinone

DSI Poised Library Membership Enables Accelerated Hit‑to‑Lead Chemistry

SZE belongs to the DSI Poised Fragment Library, a collection of 768 fragments designed so that every member contains at least one chemically “poised” functional group (e.g., secondary amine, carboxylic acid, or aryl halide) enabling rapid parallel elaboration via robust reactions such as amide coupling, Suzuki cross‑coupling, or reductive amination [1]. Enamine, the commercial partner, maintains a virtual chemical space of readily synthesizable analogs for each library member, with typical delivery times of 4–6 weeks for follow‑up compounds . In contrast, the regioisomeric analog TVR or the simpler 1‑(3‑fluoro‑2‑pyridinyl)piperazine are not catalogued members of the poised library and lack the same level of pre‑mapped synthetic accessibility [2]. This distinction translates into a measurable reduction in the time from hit identification to first SAR data, which is a critical procurement‑relevant metric in competitive drug discovery environments.

Fragment elaboration Parallel synthesis DSI Poised Library Hit-to-lead

Physicochemical Property Profile Optimized for Fragment‑Based Drug Discovery

SZE exhibits a calculated XLogP3‑AA of 0.7, a topological polar surface area (TPSA) of 36.4 Ų, zero hydrogen‑bond donors, four hydrogen‑bond acceptors, a single rotatable bond, and a molecular weight of 209.22 g mol⁻¹, all of which fall within the commonly accepted ‘Rule of Three’ guidelines for fragment‑sized compounds (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. The non‑fluorinated analog 1‑methyl‑4‑(pyridin‑2‑yl)piperazin‑2‑one has a higher computed LogP and lacks the electronegative fluorine that can participate in orthogonal dipolar interactions and improve metabolic stability [2][3]. The low molecular weight and balanced polarity of SZE provide significant room for property‑guided optimization – a key advantage for medicinal chemistry programs that must maintain ligand efficiency while growing the fragment toward lead‑like potency.

Fragment physicochemical properties Lipophilicity Ligand efficiency Rule of Three

Recommended Research and Procurement Application Scenarios for 4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one


Fragment‑Based Drug Discovery Against SARS‑CoV‑2 NSP14 Exonuclease

SZE is a crystallographically validated fragment hit against the NSP14 exonuclease (ExoN) domain, with full occupancy (1.0) and an excellent RSCC of 0.941 in the 5SLS co‑crystal structure at 2.29 Å resolution [1]. The NSP14 ExoN proofreading activity is essential for SARS‑CoV‑2 replication, and the DSI Poised Library membership of SZE allows immediate synthetic elaboration at the piperazinone NH or via cross‑coupling at the fluoropyridine ring to generate first‑generation analogs for enzymatic and antiviral assays . This scenario is directly supported by the PanDDA‑processed electron density maps deposited in the PDB, which provide detailed information on ligand–protein interactions for structure‑guided design.

Antibacterial MurE Ligase Inhibitor Development

The co‑crystal structure of SZE with E. coli MurE (PDB 7B6I, 2.07 Å resolution, RSCC 0.801) provides a starting point for fragment growing toward inhibitors of the bacterial peptidoglycan biosynthesis pathway [1]. MurE is an essential and underexploited antibacterial target. The crystallographic data confirm that the fluoropyridine moiety of SZE occupies a distinct pocket within the MurE active site, and the poised functional groups enable rapid synthesis of focused libraries for improving affinity from the fragment‑level starting point .

Chemical Probe Development for hnRNP A1 (UP1) RNA‑Binding Protein

SZE was identified as one of 36 fragment hits in a large‑scale X‑ray screen against the UP1 domain of hnRNP A1 (PDB 9F4G, 1.40 Å resolution) [1]. Although the partial occupancy (0.489) and moderate RSCC (0.589) indicate weaker binding than observed for NSP14, the high‑resolution structure (1.40 Å) provides unambiguous atomic detail of the binding pose, making it a valuable starting point for structure‑based optimization. hnRNP A1 is implicated in neurodegeneration and cancer chemoresistance, and no small‑molecule chemical probes currently exist for this target .

Targeted Protein Degradation (PROTAC) Warhead Screening

The ability of SZE to engage three structurally unrelated proteins (NSP14, MurE, UP1) with measurable crystallographic occupancy makes it an attractive candidate for screening as a promiscuous‑binding warhead in PROTAC or molecular glue discovery campaigns [1]. Its low molecular weight (209 Da) and favorable physicochemical properties allow substantial linker attachment without exceeding drug‑like property thresholds. The DSI Poised Library synthetic infrastructure further enables rapid preparation of bifunctional degrader molecules by conjugating SZE derivatives to E3 ligase ligands .

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